Cas no 103-96-8 (1,4-Benzenediamine,N1,N4-bis(1-methylheptyl)-)
103-96-8 structure
Product Name:1,4-Benzenediamine,N1,N4-bis(1-methylheptyl)-
1,4-Benzenediamine,N1,N4-bis(1-methylheptyl)- 화학적 및 물리적 성질
이름 및 식별자
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- 1,4-Benzenediamine,N1,N4-bis(1-methylheptyl)-
- 1-N,4-N-di(octan-2-yl)benzene-1,4-diamine
- N,N'-BIS(1-METHYLHEPTYL)-P-PHENYLENEDIAMINE
- 1,4-Benzenediamine,N,N'-bis(1-methylheptyl)
- Antozite 1
- DI-2-OCTYL-P-PHENYLENEDIAMINE
- Elastozone 30
- N,N'-bis(1-methylheptyl)-1,4-benzenediamine
- N,N'-bis-(1-methylheptyl)-1,4-phenylenediamine
- N,N'-Bis-(1-methyl-heptyl)-p-phenylendiamin
- N,N'-di-(1-methylheptyl)-p-phenylenediamine
- n,n'-di(octan-2-yl)benzene-1,4-diamine
- p-Phenylenediamine,N,N'-bis(1-methylheptyl)
- Santoflex 217
- Tenemene 30
- UOP 288
- N,N'-DI(2-OCTYL)-P-PHENYLENEDIAMINE
- tenemene30
- elastozone30
- santoflex217
- N,N'-Di-sek.-octyl-p-phenylendiamin
- N,N'-Di(1-methylheptyl)-p-phenylenediamine
- 103-96-8
- p-Phenylenediamine,N'-bis(1-methylheptyl)-
- NCIOpen2_007505
- 1, N,N'-bis(1-methylheptyl)-
- NSC-56774
- NSC56774
- p-Phenylenediamine, N,N'-bis(1-methylheptyl)-
- FT-0631563
- 1,4-Benzenediamine, N,N'-bis(1-methylheptyl)-
- N,N'-Di(2-octyl)-para-phenylenediamine
- DTXSID5051523
- N~1~,N~4~-bis(1-methylheptyl)-1,4-benzenediamine
- N,N'-Bis(2-octyl)-p-phenylenediamine
- DI-2-OCTYL-P-PHENYLENEDIAMINE [HSDB]
- UNII-0S97TKV89X
- 1,4-Benzenediamine, N1,N4-bis(1-methylheptyl)-
- Q27237187
- N1,N4-Di(octan-2-yl)benzene-1,4-diamine
- N,N'-Di-sec-octyl p-phenylene diamine
- APTGHASZJUAUCP-UHFFFAOYSA-N
- NS00021462
- n,n'-bis-(1-methylheptyl)-p-phenylenediamine
- 28633-36-5
- 1,4-Benzenediamine, N,N'-di-sec-octyl-
- SCHEMBL39138
- N,N/'-BIS(1-METHYLHEPTYL)-P-PHENYLENEDIAMINE
- HSDB 5358
- NSC 56774
- 0S97TKV89X
- EINECS 203-162-2
- N,N'-Di-Sec-Octyl-P-Phenylenediamine
- AKOS024332348
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- MDL: MFCD00027305
- 인치: 1S/C22H40N2/c1-5-7-9-11-13-19(3)23-21-15-17-22(18-16-21)24-20(4)14-12-10-8-6-2/h15-20,23-24H,5-14H2,1-4H3
- InChIKey: APTGHASZJUAUCP-UHFFFAOYSA-N
- 미소: N(C1C=CC(=CC=1)NC(C)CCCCCC)C(C)CCCCCC
계산된 속성
- 정밀분자량: 332.31900
- 동위원소 질량: 332.319149
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 2
- 중원자 수량: 24
- 회전 가능한 화학 키 수량: 14
- 복잡도: 243
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 2
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 상호 변형 이기종 수량: 아무것도 아니야
- 소수점 매개변수 계산 참조값(XlogP): 8.5
- 토폴로지 분자 극성 표면적: 24.1
실험적 성질
- 밀도: 0.923
- 비등점: 456.4°Cat760mmHg
- 플래시 포인트: 257.5°C
- 굴절률: 1.524
- PSA: 24.06000
- LogP: 7.37420
1,4-Benzenediamine,N1,N4-bis(1-methylheptyl)- 세관 데이터
- 세관 번호:2921519090
- 세관 데이터:
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2921519090개요:
2921519090.간-\우벤조디아민\다이아미노메틸벤젠 등 [파생물 및 소금 포함].부가가치세: 17.0%.?? ???:17.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%
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요약:
2921519090. 이웃, 간, 파라벤, 다이아미노메틸벤젠 및 그 파생물;그 소금.부가가치세 17.0%. 환급률 17.0%.??? ??:6.5%. General tariff:30.0%
1,4-Benzenediamine,N1,N4-bis(1-methylheptyl)- 관련 문헌
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Tanmoy Basak,Dhananjoy Das,Partha Pratim Ray,Snehasis Banerjee,Shouvik Chattopadhyay CrystEngComm 2020 22 5170
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Sumanta Banerjee,Ankur,Alex P. Andrews,Babu Varghese,Ajay Venugopal Dalton Trans. 2019 48 7313
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Hai-Yu Wang,Xia Meng,Guo-Xin Jin Dalton Trans. 2006 2579
-
F. Majoumo-Mbé,O. Kühl,P. L?nnecke,I. Silaghi-Dumitrescu,E. Hey-Hawkins ligands: a zinc(ii) complex and an unusual nickel(i) complex with a Dewar-benzene-type Ni2P2N2 backbone. F. Majoumo-Mbé O. Kühl P. L?nnecke I. Silaghi-Dumitrescu E. Hey-Hawkins Dalton Trans. 2008 3107
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F. Majoumo-Mbé,O. Kühl,P. L?nnecke,I. Silaghi-Dumitrescu,E. Hey-Hawkins ligands: a zinc(ii) complex and an unusual nickel(i) complex with a Dewar-benzene-type Ni2P2N2 backbone. F. Majoumo-Mbé O. Kühl P. L?nnecke I. Silaghi-Dumitrescu E. Hey-Hawkins Dalton Trans. 2008 3107
103-96-8 (1,4-Benzenediamine,N1,N4-bis(1-methylheptyl)-) 관련 제품
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